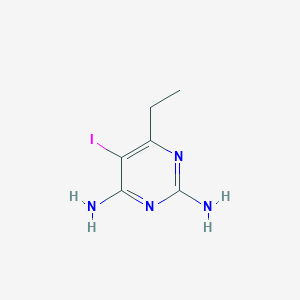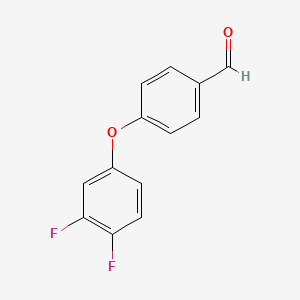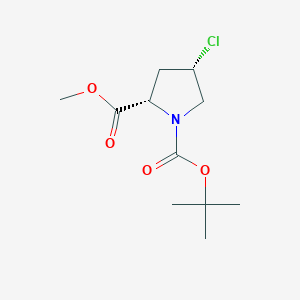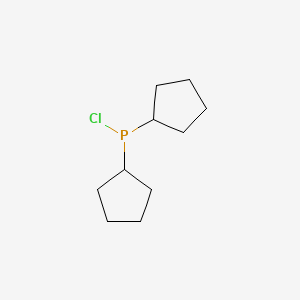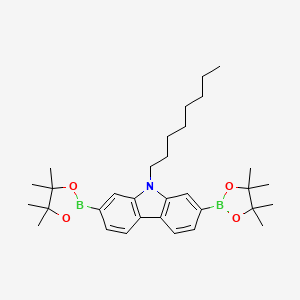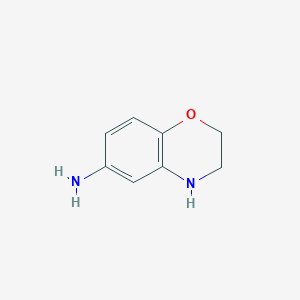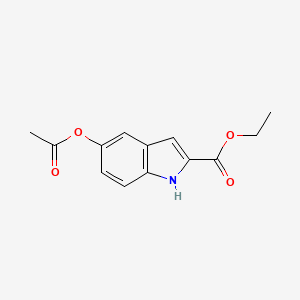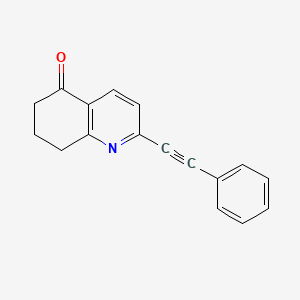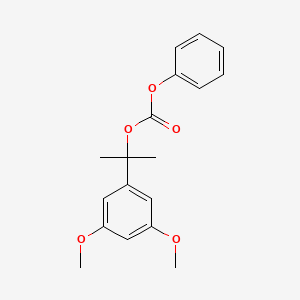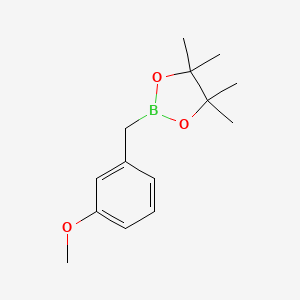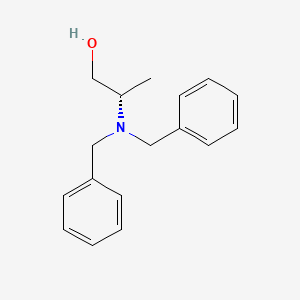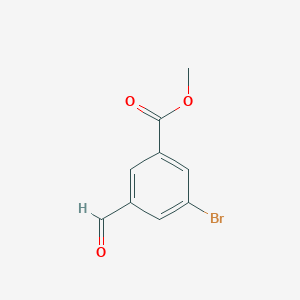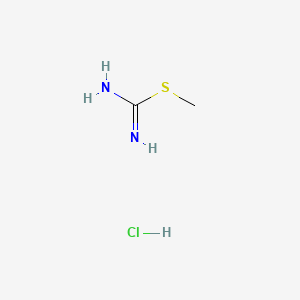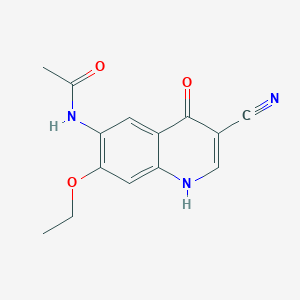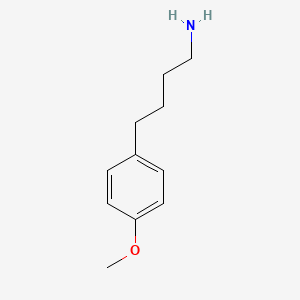
4-(4-Methoxyphenyl)butan-1-amine
Descripción general
Descripción
4-(4-Methoxyphenyl)butan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as MPBA and is used in scientific research for its potential therapeutic properties. MPBA is a psychoactive compound that has been shown to have an effect on the central nervous system.
Aplicaciones Científicas De Investigación
Application
“4-(4-Methoxyphenyl)butan-1-amine” is a type of organic compound that can be used as a building block in organic synthesis .
Results or Outcomes
The outcomes of these reactions can also vary greatly, but the use of “4-(4-Methoxyphenyl)butan-1-amine” can often result in the formation of complex organic molecules with potential applications in various fields such as pharmaceuticals and materials science .
Catalysis
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used in the synthesis of “4-(4-methoxyphenyl)butan-2-one” directly from “4-methoxybenzyl alcohol” and “acetone” using a multifunctional supported AuPd nanoalloy catalyst .
Method of Application
This one-pot synthesis involves dehydrogenation, aldol condensation, and hydrogenation of C=C . In this supported AuPd catalyst, the bimetallic sites catalyze the dehydrogenation and hydrogenation steps and, in combination with the support, catalyze the C–C coupling (aldol) process .
Results or Outcomes
This supported bimetallic catalyst is also effective in utilizing hydrogen from the dehydrogenation reaction for the hydrogenation of “4-(4-methoxyphenyl)but-3-en-2-one” to “4-(4-methoxyphenyl)butane-2-one” via a hydrogen auto transfer route .
Synthesis of Difluoro Compounds
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used to synthesize “4,4-difluoro-3-(4-methoxyphenyl)butan-1-amine hydrochloride”, a compound with potential applications in various fields .
Results or Outcomes
The outcomes of these reactions can also vary greatly, but the use of “4-(4-Methoxyphenyl)butan-1-amine” can often result in the formation of complex organic molecules with potential applications in various fields such as pharmaceuticals and materials science .
Synthesis of Schiff Bases
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used in the synthesis of Schiff bases, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
Method of Application
This involves the reaction of “4-(4-Methoxyphenyl)butan-1-amine” with an appropriate carbonyl compound to form the Schiff base .
Results or Outcomes
The resulting Schiff bases can be used as intermediates in the synthesis of various other compounds, including dithiocarbamates and dyes .
Radiolysis Studies
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used in radiolysis studies, specifically in the investigation of the decay of its radical cation in water .
Method of Application
This involves the generation of the radical cation of “4-(4-Methoxyphenyl)butan-1-amine” via radiolysis, followed by the investigation of its decay kinetics .
Results or Outcomes
The results of these studies can provide valuable insights into the reactivity and stability of radical cations, which can have implications in various fields such as radiation chemistry and environmental science .
Synthesis of 4-(4-Methoxyphenyl)-1-butanol
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used in the synthesis of “4-(4-Methoxyphenyl)-1-butanol”, a compound with potential applications in various fields .
Results or Outcomes
The outcomes of these reactions can also vary greatly, but the use of “4-(4-Methoxyphenyl)butan-1-amine” can often result in the formation of complex organic molecules with potential applications in various fields such as pharmaceuticals and materials science .
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDPTYHOEKPQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442025 | |
| Record name | 4-(4-methoxyphenyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)butan-1-amine | |
CAS RN |
72457-26-2 | |
| Record name | 4-(4-methoxyphenyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

